molecular formula C20H17N5O B2488796 N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide CAS No. 2034305-51-4

N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide

Cat. No. B2488796
CAS RN: 2034305-51-4
M. Wt: 343.39
InChI Key: RQQRBCAVFAVUKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to the target molecule involves starting from common intermediates like 2-chloro-N-(phenyl)acetamides. These intermediates undergo reactions with other compounds, such as 1H-benzo[d]imidazole-2-thiols, leading to the formation of various derivatives, including those with antibacterial properties (Ramalingam et al., 2019).

Molecular Structure Analysis

The molecular structure of these compounds is elucidated through techniques like IR, NMR, Mass spectra, and elemental analysis. The structure often involves a backbone that includes a 1H-benzo[d]imidazol-2-yl group linked to other moieties, contributing to the compound's unique properties and reactivity.

Chemical Reactions and Properties

These compounds participate in various chemical reactions, reflecting their reactivity and chemical properties. The presence of functional groups like the 1H-benzo[d]imidazol-2-yl group and the acetamide moiety plays a crucial role in their reactivity, allowing for further functionalization and modification.

Physical Properties Analysis

The physical properties of these compounds, such as solubility and melting points, are influenced by their molecular structure. The incorporation of specific functional groups can enhance solubility in different solvents, which is critical for their application in diverse fields.

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and conditions, are determined by the structural features of these compounds. Studies involving derivatives of 1H-benzo[d]imidazol-2-yl acetamides reveal their potential as ligands for receptors and their antimicrobial activities, indicating a wide range of chemical behaviors and interactions (Duran et al., 2013).

Scientific Research Applications

Synthesis and Antimicrobial Activity

One significant application of chemical compounds closely related to N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide involves their synthesis and evaluation for antimicrobial activities. For instance, novel sulphonamide derivatives, which include structures related to the target compound, have been synthesized and shown to possess good antimicrobial properties. The synthesis process involved reacting 2-bromo-N-(phenylsulfonyl)acetamide derivatives with various nitrogen-based nucleophiles, leading to compounds with potential antimicrobial applications. Computational calculations, including HF/6-31G(d) and DFT B3LYP/6-31G(d) basis sets, supported the experimental findings and provided insights into the reactivity and potential antimicrobial efficacy of these compounds (Fahim & Ismael, 2019).

Corrosion Inhibition

Another application area is in corrosion inhibition, where derivatives of N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide, specifically 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, have been synthesized and assessed for their efficiency in preventing corrosion. These compounds were synthesized through amidation reactions and evaluated using various methods, including gravimetric analysis and standard tests in mineral oil medium. The results indicated promising inhibition efficiencies, highlighting the potential of these derivatives in corrosion prevention applications (Yıldırım & Cetin, 2008).

Antiviral Activity

Additionally, related compounds have been designed and prepared for antirhinovirus activity evaluation. The synthesis of these compounds involved starting from aminopyridine, undergoing tosylation, and subsequent treatment with appropriate acetamides. This led to the development of a novel class of inhibitors with potential antiviral properties, specifically against human rhinovirus, showcasing the relevance of these compounds in medicinal chemistry and antiviral drug development (Hamdouchi et al., 1999).

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c26-20(13-25-14-24-17-3-1-2-4-19(17)25)23-12-15-5-10-22-18(11-15)16-6-8-21-9-7-16/h1-11,14H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQRBCAVFAVUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide

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